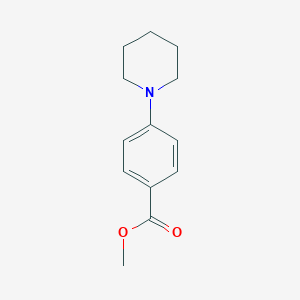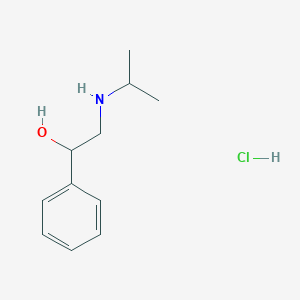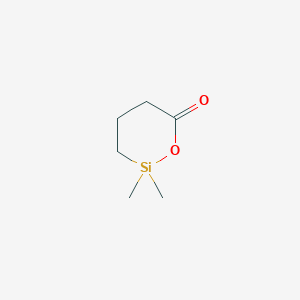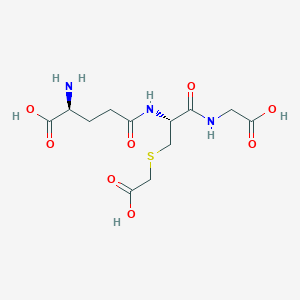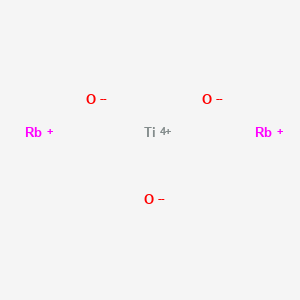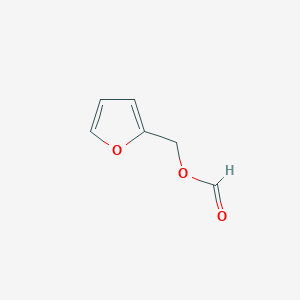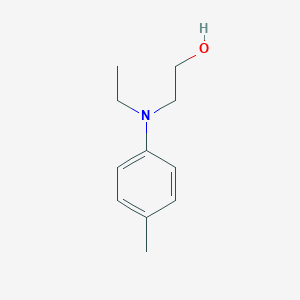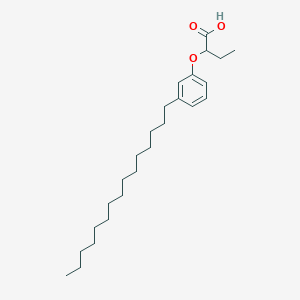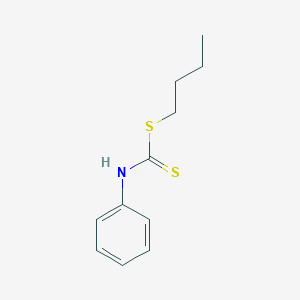
Butyl phenylcarbamodithioate
Overview
Description
“Butyl phenylcarbamodithioate” is a chemical compound with the molecular formula C13H19NS2 . It is also known as “sec-Butyl ethyl (phenyl)carbamodithioate” and has an average mass of 253.427 Da .
Synthesis Analysis
The synthesis of dithiocarbamates, which includes “Butyl phenylcarbamodithioate”, has been a subject of research due to their potential applications . Dithiocarbamates are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .
Molecular Structure Analysis
The molecular structure of “Butyl phenylcarbamodithioate” and its geometric parameters such as bond length and angles can be theoretically calculated utilizing software like Gaussian 09 . These calculations can provide insights into the electrical properties, Mulliken atomic charges, and molecular electrostatic potential surfaces .
Scientific Research Applications
Metabolism in Insects and Mice : A study investigated the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects, finding significant species variation in the yields of different types of oxidation products, suggesting that different enzymes catalyze N-demethylation and oxidation of the tert.-butyl groups (Douch & Smith, 1971).
Inhibition of Enzymes : Ortho substituents in phenyl carbamates, like Butyl phenylcarbamodithioate, were found to affect inhibition of butyrylcholinesterase more than acetylcholinesterase, cholesterol esterase, and lipase, indicating different enzyme-inhibitor interactions (Lin et al., 2005).
Herbicide Degradation in Soils : Studies on the degradation of carbamothioate herbicides, including butylate, in soils showed that soils with a history of butylate use have more rapid degradation of the herbicide. This suggests microbial adaptation to butylate in such soils (Wilson & Rodebush, 1987).
Enhanced Herbicide Biodegradation : The enhanced biodegradation of carbamothioates, including butylate, was observed in soils that had received butylate treatment in previous years. This indicates some cross-adaptation of the butylate-adapted microorganisms for other similar compounds (Skipper et al., 1986).
Impact of Prior Pesticide Use on Herbicides : Prior use of thiocarbamate herbicides, including butylate, impacted the degradation rates and efficacy of these herbicides in soils, suggesting an adaptive response in soil microorganisms (Rudyanski et al., 1987).
Fries Rearrangement in Ionic Melts : A study on the Fries rearrangement of phenyl benzoates in ionic melts involved compounds structurally related to Butyl phenylcarbamodithioate, contributing to the understanding of chemical reactions in unconventional solvents (Harjani et al., 2001).
Safety and Hazards
properties
IUPAC Name |
butyl N-phenylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHFIILRWZTRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482935 | |
| Record name | Butyl phenylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14549-44-1 | |
| Record name | Butyl phenylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



